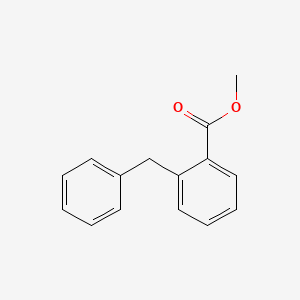

Methyl 2-benzylbenzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6962-60-3 |

|---|---|

Molecular Formula |

C14H7Cl3N2O2Zn |

Molecular Weight |

407.0 g/mol |

IUPAC Name |

zinc;9,10-dioxoanthracene-1-diazonium;trichloride |

InChI |

InChI=1S/C14H7N2O2.3ClH.Zn/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;;;;/h1-7H;3*1H;/q+1;;;;+2/p-3 |

InChI Key |

NOCUKRVEIPGWDI-UHFFFAOYSA-K |

SMILES |

COC(=O)C1=CC=CC=C1CC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Methyl 2 Benzylbenzoate

Direct Esterification Approaches to Methyl 2-benzylbenzoate

Direct esterification represents the most straightforward approach to synthesizing this compound, where 2-benzylbenzoic acid is reacted directly with methanol (B129727) to form the target ester and water.

The Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org This equilibrium-driven reaction requires specific conditions to achieve high yields. wikipedia.orgoperachem.com For the synthesis of this compound, the protocol involves heating 2-benzylbenzoic acid in a large excess of methanol, which acts as both the reactant and the solvent. operachem.com

Optimization of Fischer esterification hinges on Le Châtelier's principle, where the equilibrium is shifted toward the product side. wikipedia.org This is typically achieved by:

Using an excess of one reactant: Employing a large excess of methanol is a common strategy. wikipedia.org

Removing water: The water formed as a byproduct can be removed using methods like azeotropic distillation with a Dean-Stark apparatus, or by adding a dehydrating agent. wikipedia.org

Further optimization can be achieved through the choice of catalyst and reaction conditions. While traditional heating under reflux for 1-10 hours at temperatures of 60–110 °C is standard, modern variations include the use of microwave irradiation to significantly reduce reaction times. wikipedia.orgmdpi.com

Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification of Benzoic Acid Analogues with Alcohols

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | Methanol | H₂SO₄ | 65 | - | 90 | operachem.com |

| Benzoic Acid | Methanol | [PyH]HSO₄ (Ionic Liquid) | 70 | 16 h | >90 | mdpi.com |

| Benzoic Acid | Methanol | FeNP@SBA-15 | Reflux | 6 h | >99 | nih.gov |

| 3-Mercaptopropionic Acid | 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene | p-TsOH | Reflux | 6 h | 95 | mdpi.com |

Acid-catalyzed esterification is the cornerstone of the Fischer-Speier method. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. wikipedia.org Subsequent proton transfer and elimination of a water molecule yield the final ester. wikipedia.org

Commonly used catalysts include strong Brønsted acids such as:

Sulfuric acid (H₂SO₄): A conventional and effective catalyst often used in small, catalytic amounts. operachem.commdpi.com

p-Toluenesulfonic acid (p-TsOH): A solid, organic-soluble acid that is often easier to handle than sulfuric acid. wikipedia.orgmdpi.com

Recent research has also explored the use of Lewis acids and novel solid acid catalysts to facilitate the reaction, offering advantages such as easier separation and catalyst recyclability. wikipedia.orgnih.gov For instance, iron oxide nanoparticles supported on SBA-15 have been shown to be a highly efficient and reusable catalyst for the esterification of benzoic acid with methanol, achieving quantitative yields. nih.gov

Biocatalytic methods, employing enzymes like lipases, represent a green and sustainable alternative to traditional chemical synthesis. biointerfaceresearch.comresearchgate.net These reactions are lauded for their high selectivity and operation under mild conditions of temperature and pH. researchgate.net While direct studies on the enzymatic synthesis of this compound are not prominent, the synthesis of the closely related Methyl benzoate (B1203000) via lipase-catalyzed esterification of benzoic acid and methanol is well-documented. d-nb.info

In a typical procedure, a lipase (B570770) from a source such as Thermomyces lanuginosus or Candida antarctica is used to catalyze the esterification. biointerfaceresearch.comd-nb.info The reaction mechanism involves an acyl-enzyme intermediate formed between the lipase's active site serine residue and the carboxylic acid. researchgate.net This intermediate then reacts with the alcohol (methanol) to release the ester and regenerate the enzyme. researchgate.net These processes can be conducted in organic solvents or, with the aid of surfactants, even in aqueous media. nsf.govnih.gov The use of lipases avoids the need for harsh acidic conditions and can lead to high conversion yields, although reaction times may be longer than in conventional methods. d-nb.info

Table 2: Biocatalytic Synthesis of Analogous Benzoate Esters

| Ester Product | Enzyme | Acyl Donor | Acyl Acceptor | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Methyl benzoate | Thermomyces lanuginosus lipase | Benzoic Acid | Methanol | 41% Yield | d-nb.info |

| Benzyl (B1604629) benzoate | Novozym® 435 | Benzoic Anhydride | Benzyl Alcohol | >90% Conversion | researchgate.net |

| Benzyl benzoate | Lipozyme® RM IM | Benzoic Anhydride | Benzyl Alcohol | 30% Conversion (12h) | biointerfaceresearch.com |

Indirect Synthetic Pathways via Precursor Derivatization

Indirect routes to this compound involve the chemical modification of precursors before the final esterification step. These multi-step sequences can be advantageous when starting from more readily available materials.

A common industrial pathway to this compound starts with 2-benzoylbenzoic acid. This process involves two main stages:

Reduction: The ketone group of 2-benzoylbenzoic acid is reduced to a methylene (B1212753) group to form 2-benzylbenzoic acid.

Esterification: The resulting 2-benzylbenzoic acid is then esterified with an excess of methanol, typically under acid catalysis as described in the Fischer esterification protocols (Section 2.1.1).

This pathway effectively converts a benzoyl group into a benzyl group, followed by the formation of the methyl ester.

An alternative to the direct esterification of the carboxylic acid is the use of a more reactive acid derivative, such as an acid chloride. This method involves a two-step process:

Acid Chloride Formation: 2-benzylbenzoic acid is first converted to its corresponding acid chloride, 2-benzylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Esterification: The highly reactive 2-benzylbenzoyl chloride is then reacted with methanol. reactory.app This reaction is a nucleophilic acyl substitution that proceeds rapidly, often at room temperature, to yield this compound and hydrochloric acid as a byproduct. uni.edu

This route is often faster and not subject to the equilibrium limitations of Fischer esterification, thus frequently resulting in very high yields. The existence of 2-benzylbenzoyl chloride as a chemical intermediate supports the viability of this synthetic approach. google.com

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Role/Context in Article |

|---|---|

| This compound | Target compound of synthesis |

| 2-Benzylbenzoic acid | Primary precursor for esterification |

| Methanol | Reactant (alcohol) for esterification |

| 2-Benzoylbenzoic acid | Precursor to 2-benzylbenzoic acid |

| Methyl benzoate | Analogous ester product |

| Benzyl benzoate | Analogous ester product |

| Sulfuric acid | Acid catalyst for esterification |

| p-Toluenesulfonic acid | Acid catalyst for esterification |

| 2-Benzylbenzoyl chloride | Reactive intermediate for esterification |

| Thionyl chloride | Reagent for acid chloride formation |

| Benzoic acid | Precursor for analogous reactions |

| Benzyl alcohol | Reactant for analogous reactions |

| Benzoic anhydride | Acyl donor for analogous reactions |

| Novozym® 435 | Biocatalyst (immobilized lipase) |

| Lipozyme® RM IM | Biocatalyst (immobilized lipase) |

Organometallic Approaches (e.g., Grignard-type reactions on related precursors)

Organometallic reagents are pivotal in forming carbon-carbon bonds in organic synthesis. mt.com Grignard reagents (RMgX), a prominent class of organometallics, are known for their nucleophilic character, reacting with electrophilic centers like carbonyl groups in esters. mnstate.educhemie-brunschwig.ch

In a typical Grignard reaction with an ester, the nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the ester. This addition is followed by the elimination of the alkoxy group (-OR'), forming a ketone intermediate. Since the resulting ketone is also reactive towards the Grignard reagent, a second equivalent of the reagent attacks the ketone, ultimately yielding a tertiary alcohol after acidic workup. mnstate.edudoubtnut.com For instance, the reaction of methyl benzoate with an excess of a Grignard reagent like phenyl magnesium bromide leads to the formation of triphenylmethanol. mnstate.edu

Theoretically, a Grignard-type reaction could be envisioned for the synthesis of this compound. One hypothetical pathway could involve the reaction of a benzyl Grignard reagent (benzylmagnesium halide) with a suitable diester precursor, such as dimethyl phthalate. However, controlling the reaction to achieve mono-addition and prevent further reaction at the second ester group or the newly formed ketone would be a significant challenge.

Alternative organometallic strategies involve transition metal-catalyzed cross-coupling reactions. These methods are powerful for forming C-C bonds. For example, a coupling reaction between a benzyl-metal species (like benzylzinc halide or benzylboronic acid) and methyl 2-halobenzoate, catalyzed by a palladium or nickel complex, could potentially yield this compound. The equilibrium in such reactions often favors the formation of the product where the organic group is attached to the less electropositive metal. libretexts.org

Catalytic Strategies in this compound Synthesis

Catalysis offers efficient and selective pathways for ester synthesis, broadly categorized into homogeneous, heterogeneous, and phase-transfer catalysis.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis. thieme-connect.de Transition metal complexes, particularly those of palladium, ruthenium, and manganese, are effective for various transformations, including esterification. thieme-connect.degoogle.com For instance, manganese-based pincer complexes have been explored for the dehydrogenative coupling of alcohols to form esters, an environmentally benign method that produces hydrogen gas as the only byproduct. google.com

Palladium complexes are well-known for catalyzing nucleophilic substitution reactions on benzylic substrates. thieme-connect.de While often applied to allylic esters, this catalysis has been extended to simple benzyl esters, expanding its synthetic potential. thieme-connect.de Ruthenium pincer complexes have also been reported to catalyze the acceptorless dehydrogenative coupling of alcohols and amines, a principle that can be extended to ester formation from alcohols. google.com A ruthenium-catalyzed reaction involving a C-H bond activation of a formyl proton has been shown to produce benzyl benzoate from benzaldehyde (B42025). archive.org Although direct synthesis of this compound using these specific homogeneous systems is not extensively documented, these principles form a basis for developing such catalytic routes.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and enhanced stability. mdpi.comjchemlett.com Solid acid catalysts are particularly prominent in esterification reactions, providing an alternative to corrosive liquid acids like sulfuric acid. mdpi.commdpi.com

Research has demonstrated the efficacy of iron-supported zirconium/titanium (Zr/Ti) solid acid catalysts for synthesizing methyl benzoate derivatives. mdpi.com These catalysts are prepared to have a high surface area and a significant number of amorphous phases, which are crucial for their catalytic activity. mdpi.commdpi.com In one study, a catalyst with an iron/zirconium/titanium molar ratio of 2:1:1 showed optimal performance in the esterification of various benzoic acids with methanol. mdpi.com The catalyst was easily separated by filtration and could be reused multiple times with minimal loss of activity. mdpi.com

Alkaline earth layered benzoates, such as those of barium, calcium, and strontium, have also been successfully employed as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.br These materials demonstrated good conversion rates and maintained their catalytic activity over several reaction cycles. scielo.br

Table 1: Performance of Heterogeneous Catalysts in Methyl Benzoate Synthesis

| Catalyst | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Conversion/Yield | Source |

| Iron-Supported Zr/Ti | Benzoic Acid + Methanol | N/A | N/A | Good Yields | mdpi.com |

| Barium Benzoate (BaBZ) | Benzoic Acid + Methanol | 14:1 | 160 | 68.52% Conversion | scielo.br |

| Barium Benzoate (BaBZ) | Benzoic Acid + Methanol | 6:1 | 160 | 65.49% Conversion | scielo.br |

| Calcium Benzoate (CaBZ) | Benzoic Acid + Methanol | 14:1 | 160 | ~70% Conversion | scielo.br |

| Strontium Benzoate (SrBZ) | Benzoic Acid + Methanol | 14:1 | 160 | 67.91% Conversion | scielo.br |

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). mdpi.com This methodology is particularly advantageous for esterification, offering mild reaction conditions, high yields, and simple operational procedures. mdpi.comknust.edu.gh

In a typical PTC system for esterification, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a carboxylate anion from the aqueous phase into the organic phase. mdpi.comgoogle.comslideshare.net In the organic phase, the now-solubilized anion reacts with an alkyl halide to form the ester. mdpi.com

The synthesis of benzyl benzoate from sodium benzoate and benzyl chloride is a well-established example of a PTC reaction. google.comtue.nl Catalysts like a mixture of tetrabutylammonium (B224687) hydrogen sulfate (B86663) and trioctylmethylammonium chloride have proven effective. google.com The reaction temperature is a significant factor influencing the conversion rate, with optimal temperatures often between 100-130 °C. google.com The efficiency of PTC esterification has also been demonstrated in microreactor systems, which can enhance reaction rates and reproducibility. tue.nl

Table 2: Conditions for Phase-Transfer Catalyzed Synthesis of Benzyl Benzoate

| Catalyst | Reactants | Temperature (°C) | Time (hours) | Yield | Source |

| Tetrabutylammonium hydrogen sulfate & Trioctylmethylammonium chloride | Sodium Benzoate + Benzyl Chloride | 100-130 | 10-15 | High Esterification Rate | google.com |

| [Bmim]Cl/CoCl2 | Sodium Benzoate + Benzyl Chloride | 100 | 3 | 96.8% | researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to ester synthesis focuses on areas such as the use of non-toxic catalysts and the avoidance of organic solvents.

Performing reactions without a solvent, or in a "solvent-free" or "neat" system, offers numerous environmental and economic benefits. It reduces waste, simplifies product purification, lowers costs, and can lead to higher reaction rates due to increased reactant concentration. unife.it

Enzymatic catalysis, particularly with lipases, has been successfully applied to the solvent-free synthesis of benzyl benzoate. researchgate.netsci-hub.se For example, the transesterification of methyl benzoate with benzyl alcohol can be catalyzed by immobilized lipases like Lipozyme 435. unife.itresearchgate.net In these systems, an excess of one reactant (e.g., benzyl alcohol) can serve as the reaction medium, solubilizing the other components. sci-hub.se Optimized conditions for such a reaction have been reported at 73°C, achieving conversions greater than 90%. unife.it

Heterogeneous catalysis also enables solvent-free processes. The aerobic oxidation of benzyl alcohol can produce both benzaldehyde and benzyl benzoate in a one-pot, solvent-free system using a gold nanoparticle catalyst supported on organosilica. qualitas1998.net This process uses molecular oxygen as the oxidant under relatively mild conditions, representing a highly selective and green synthetic route. qualitas1998.net

Atom Economy and Reaction Efficiency Analysis

The principles of green chemistry emphasize the importance of reaction efficiency, not just in terms of chemical yield but also in the context of minimizing waste. mun.ca Metrics such as atom economy (AE), reaction mass efficiency (RME), and process mass intensity (PMI) are crucial for evaluating the sustainability of a chemical synthesis. mun.carsc.org

Atom Economy (AE): This metric, developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mun.ca For the proposed synthesis of this compound from 2-benzylbenzoic acid and methanol, the atom economy can be calculated as follows:

Reactants: 2-benzylbenzoic acid (C₁₄H₁₂O₂) + Methanol (CH₄O)

Product: this compound (C₁₅H₁₄O₂) + Water (H₂O)

The molecular weights are:

2-benzylbenzoic acid: 212.24 g/mol

Methanol: 32.04 g/mol

this compound: 226.27 g/mol

Water: 18.02 g/mol

AE = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 AE = (226.27 / (212.24 + 32.04)) x 100 AE ≈ 92.6%

This high theoretical atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product.

Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI): While atom economy is a useful theoretical value, RME and PMI provide a more practical assessment of a reaction's greenness by considering the actual masses of reactants, solvents, and reagents used, as well as the isolated yield of the product. mun.carsc.org

Reaction Mass Efficiency (RME) is the ratio of the mass of the isolated product to the total mass of reactants used. mun.ca

Process Mass Intensity (PMI) is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in the process to the mass of the final product. The ideal PMI is 1. mun.ca

The following interactive table illustrates how different yields and solvent usage would impact the RME and PMI for the synthesis of one mole (226.27 g) of this compound.

| Metric | Formula | Assumptions | Calculated Value | Greenness Indicator |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | Stoichiometric reaction | 92.6% | Excellent |

| Reaction Mass Efficiency | (Mass of Product / Σ Mass of Reactants) x 100 | 85% Yield | 78.7% | Good |

| Process Mass Intensity | (Total Mass In / Mass of Product) | 85% Yield, 500g Solvent | 4.31 | Acceptable |

Table assumes stoichiometric amounts of reactants for RME and PMI calculations.

Utilization of Renewable Feedstocks and Sustainable Reagents

A key aspect of green chemistry is the shift from depletable fossil fuel-based feedstocks to renewable resources, primarily biomass. wordpress.com The synthesis of this compound can be made more sustainable by considering the origin of its precursors: the benzyl group, the benzoate moiety, and the methyl group.

Renewable Sources for Precursors:

Methanol (Methyl group): Methanol is a versatile chemical that can be produced from synthesis gas (syngas), a mixture of carbon monoxide and hydrogen. rsc.org Syngas, in turn, can be generated from the gasification of biomass, such as agricultural waste or wood chips, making methanol a potentially renewable reagent. rsc.org

Benzoic Acid (Benzoate moiety): Benzoic acid is typically produced industrially by the oxidation of toluene (B28343). Toluene can be found in the product streams of biomass pyrolysis (bio-oils), although its separation and purification can be challenging. betterchemtech.com Lignin, a major component of biomass, is a rich source of aromatic compounds and represents a significant potential feedstock for producing chemicals like benzoic acid. greenchemistry-toolkit.org

Benzyl Alcohol (Benzyl group): Similar to benzoic acid, the benzyl precursor can be derived from toluene. The development of biocatalytic routes or direct fermentation pathways from sugars to produce these aromatic building blocks is an active area of research. jcu.edu.au

The following table summarizes potential renewable feedstocks and the chemical intermediates they can produce, which are relevant to the synthesis of this compound.

| Renewable Feedstock | Processing Method | Relevant Chemical Intermediate |

| Biomass (e.g., wood, switchgrass) | Gasification | Syngas (for Methanol production) |

| Lignin | Pyrolysis, Hydrogenolysis | Aromatic compounds (e.g., Toluene) |

| Starch, Cellulose (B213188) | Fermentation, Hydrolysis | Sugars (for conversion to aromatics) |

| Plant-derived essential oils | Extraction | Aromatic aldehydes and alcohols |

Sustainable Reagents and Solvents:

Beyond renewable feedstocks, the choice of reagents and solvents plays a critical role in the sustainability of the synthesis.

Catalysts: Utilizing heterogeneous catalysts that can be easily recovered and reused would enhance the green credentials of the synthesis, minimizing waste and often allowing for milder reaction conditions.

Solvents: Traditional organic solvents are often volatile, toxic, and derived from petrochemicals. A greener approach would involve:

Solvent-free conditions: If the reaction can proceed by simply heating the reactants, this would be the most sustainable option.

Green Solvents: If a solvent is necessary, options like water or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from levulinic acid derived from biomass, are preferable to conventional solvents like tetrahydrofuran (B95107) (THF). wordpress.comresearchgate.net The use of water as a solvent in ester amidation reactions has been shown to be effective and environmentally benign. rsc.orgrsc.org

By integrating renewable feedstocks and sustainable reagents, the synthesis of this compound can align more closely with the principles of green and sustainable chemistry.

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 2 Benzylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of a related compound, methyl 2-benzoylbenzoate, run in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.14–7.75 ppm. The methoxy (B1213986) group (-OCH₃) protons resonate as a singlet at approximately δ 3.84 ppm. For methyl 2-benzylbenzoate, the chemical shifts are expected in similar regions, with the benzylic protons (-CH₂-) typically appearing around 5.3 ppm as a singlet. The aromatic protons of both the benzoate (B1203000) and benzyl (B1604629) groups would exhibit complex multiplet patterns in the aromatic region of the spectrum. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Analogs

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.14–8.06 | Multiplet |

| Methoxy Protons (-OCH₃) | ~3.6-3.9 | Singlet |

| Benzylic Protons (-CH₂-) | ~5.3 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the aromatic rings.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a similar compound, methyl 2-benzoylbenzoate, the ester carbonyl carbon shows a peak around δ 167.7 ppm, while the ketone carbonyl carbon is found further downfield at approximately δ 197.2 ppm. The aromatic carbons resonate in the typical range of δ 125.3–144.1 ppm. In this compound, the ester carbonyl carbon would be expected in a similar region (around 165-170 ppm). oregonstate.edulibretexts.org The sp² hybridized carbons of the aromatic rings would appear between 120 and 140 ppm, while the sp³ hybridized benzylic carbon and methoxy carbon would be observed at higher field (lower ppm values). oregonstate.edudocbrown.info

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Analogs

| Carbon Type | Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | ~165-170 |

| Aromatic Carbons | ~125-145 |

| Benzylic Carbon (-CH₂-) | ~66-70 |

| Methoxy Carbon (-OCH₃) | ~52 |

Note: These are approximate ranges and can be influenced by solvent and electronic effects.

Two-dimensional (2D) NMR techniques are instrumental in assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. scite.ai

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships within the molecule, helping to trace the connectivity of the spin systems in the aromatic rings. rsc.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. rsc.orgemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons, by observing their correlations with nearby protons. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY can help determine the preferred conformation of the molecule in solution by showing through-space interactions between the protons of the benzyl group and the benzoate ring. rsc.org

Advanced NMR pulse sequences can be employed to study the dynamic processes in molecules, such as restricted bond rotations. copernicus.org For this compound, the rotation around the C-C bond connecting the benzyl group to the benzoate ring and the rotation around the C-O bond of the ester can be investigated. Temperature-dependent NMR studies can reveal the energy barriers for these rotations. asianpubs.org If the rotation is slow on the NMR timescale, distinct signals for different conformers (rotamers) might be observed. copernicus.org High-pressure NMR studies can also provide insights into the volumetric changes associated with conformational transitions. uni-regensburg.de

Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The most prominent of these is the C=O stretching vibration of the ester group, which typically appears in the range of 1720-1740 cm⁻¹. prepchem.comdocbrown.info The aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹, while the C-O stretching of the ester will likely produce a strong band between 1100 and 1300 cm⁻¹. prepchem.com The presence of the benzene (B151609) rings will also give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. prepchem.com

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic rings, often produce stronger Raman signals. The symmetric breathing modes of the aromatic rings are typically prominent in the Raman spectrum and can be used as a fingerprint for the compound. mdpi.comfiu.edu

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1720-1740 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ester C-O | Stretch | 1100-1300 |

Conformational Analysis through Vibrational Frequencies

The conformational landscape of this compound, a molecule with considerable rotational freedom around its central C-C and C-O bonds, can be investigated using vibrational spectroscopy. The different spatial arrangements of the benzyl and methyl benzoate groups relative to each other give rise to distinct conformers. While specific studies focusing solely on the conformational analysis of this compound through vibrational frequencies are not extensively detailed in the available literature, the principles of such an analysis are well-established.

Theoretically, the molecule can exist in various conformations due to rotation around the single bond connecting the benzyl group to the benzoate ring and the rotation of the methoxycarbonyl group. Each of these stable conformers would possess a unique set of vibrational frequencies corresponding to the stretching and bending of its bonds. By carefully analyzing the infrared (IR) or Raman spectra, particularly in the fingerprint region, it is possible to identify bands that are characteristic of a specific conformer. For instance, the "ortho effect" observed in related molecules, where interactions between adjacent substituents influence vibrational modes, could be expected to play a significant role in differentiating the spectra of various conformers of this compound. researchgate.net

Computational Prediction and Experimental Validation of Vibrational Spectra

In modern chemical analysis, the combination of computational modeling and experimental spectroscopy provides a powerful tool for structural elucidation. For this compound, this involves predicting the vibrational spectrum using quantum chemical calculations, such as Density Functional Theory (DFT), and comparing it with experimentally obtained data from techniques like FTIR (Fourier-transform infrared) spectroscopy.

While a detailed, peer-reviewed study presenting a direct comparison for this compound is not readily found, the general procedure is straightforward. Researchers would first model the 3D structure of the molecule and calculate its vibrational frequencies and intensities. This computational data generates a theoretical spectrum. Experimentally, the FTIR spectrum of a pure sample of this compound is recorded.

Key experimental vibrational bands for the related compound Methyl 2-benzoylbenzoate have been identified, which can serve as a reference point. These include strong absorptions for the ester carbonyl (C=O) group around 1720 cm⁻¹ and the ketone carbonyl (C=O) group near 1680 cm⁻¹. Aromatic C-H stretching vibrations are also expected to appear around 3050 cm⁻¹. The validation process would involve matching the predicted frequencies and intensities from the computational model to these and other bands in the experimental spectrum. A high degree of correlation between the theoretical and experimental spectra would serve to validate the computed structure and provide a detailed assignment of the observed vibrational bands to specific molecular motions.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of compounds like this compound. The method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The specific patterns of fragmentation that occur during ionization provide a molecular fingerprint that can be used for identification and structural confirmation. nih.govcore.ac.uk

Electron Ionization (EI-MS) Fragmentation Mechanisms

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation. The EI mass spectrum of a related compound, Methyl 2-benzoylbenzoate, provides insight into likely fragmentation pathways. nist.gov For aromatic esters, fragmentation often involves characteristic losses of the alkoxy group and cleavage at the bonds adjacent to the carbonyl groups and aromatic rings. thieme-connect.de

For this compound, the molecular ion (M⁺•) would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely include:

Loss of the methoxy radical (•OCH₃): This would result in a prominent acylium ion.

Loss of the carbomethoxy group (•COOCH₃): This cleavage would generate a benzyl-type cation.

Formation of the tropylium (B1234903) ion: A common rearrangement for benzyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. thieme-connect.de

Cleavage yielding a benzoyl cation: The C₆H₅CO⁺ ion at m/z 105 is another characteristic fragment for benzoyl-containing structures. nist.gov

The analysis of these fragment ions allows for the reconstruction of the molecule's structure. The relative abundances of these fragments are crucial for distinguishing between isomers. core.ac.uk

Table 1: Potential Key EI-MS Fragments for Benzoate Derivatives (Based on general fragmentation patterns and data for related compounds)

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 226 | [C₁₅H₁₄O₂]⁺• | Molecular ion of this compound |

| 195 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 167 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

Electrospray Ionization (ESI-MS) and Other Soft Ionization Techniques

In contrast to EI-MS, soft ionization techniques like Electrospray Ionization (ESI) are designed to ionize molecules with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. When analyzing this compound by ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. For the related compound Methyl 2-benzoylbenzoate, the molecular ion peak in ESI-MS is reported at m/z 240.1, corresponding to the intact molecule. This technique is valuable for providing a clear indication of the molecular mass without the complexity of a fragmentation pattern, which is ideal for initial characterization or analysis within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with the chemical formula C₁₅H₁₄O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. HRMS analysis would aim to experimentally measure the mass of the molecular ion and match it to this theoretical value. For the isomeric compound Methyl 2-benzoylbenzoate (C₁₅H₁₂O₃), the molecular weight is listed as 240.2540, with a calculated exact mass of 240.078644241 Da. nih.govnist.gov A similar level of precision in an HRMS measurement for this compound would unambiguously confirm its elemental composition, providing definitive evidence for its identity.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry, or MS/MS, is a powerful technique for confirming the structure of a compound by analyzing its fragmentation pathways in a controlled manner. In an MS/MS experiment, a specific ion of interest (a "precursor ion"), typically the molecular ion ([M+H]⁺ or M⁺•) generated by a soft ionization or EI source, is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into "product ions." The resulting product ion spectrum is then recorded in the second stage of the mass spectrometer.

While specific MS/MS studies on this compound are not detailed in the searched results, the technique would be invaluable for its structural confirmation. By selecting the molecular ion of this compound and fragmenting it, the resulting product ion spectrum would show the characteristic losses and fragment ions discussed in the EI-MS section (e.g., ions at m/z 195, 167, 91). researchgate.netthieme-connect.de This controlled fragmentation provides a much cleaner spectrum than standard EI-MS and helps to establish connectivity within the molecule, confirming the presence of the benzyl group, the methyl ester, and their specific arrangement on the benzoate ring. This method is particularly useful for differentiating between isomers, as different structural arrangements would yield distinct product ion spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. UV-Vis spectroscopy is particularly useful for studying compounds containing conjugated π-systems. While a full, detailed spectrum with absorption maxima (λmax) is not available in the cited literature, the structural features of this compound allow for the identification of its key chromophores and auxochromes. The measurement of its UV-Vis absorption spectrum has been noted in scientific literature. doi.org

The absorption of UV light by this compound is primarily due to electronic transitions within its aromatic systems.

Chromophores : A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible region. In this compound, the primary chromophores are:

The Benzoate Phenyl Ring : This aromatic ring is a strong chromophore.

The Benzyl Phenyl Ring : This second aromatic ring also acts as a key chromophore.

The Carbonyl Group (C=O) : The carbonyl group of the ester is also a chromophore, capable of n→π* transitions, although these are typically weaker than the π→π* transitions of the aromatic rings.

Auxochromes : An auxochrome is a group of atoms attached to a chromophore which modifies its ability to absorb light, typically shifting the absorption maximum to a longer wavelength (bathochromic shift) and increasing the absorption intensity (hyperchromic effect). In this molecule:

The Ester Group (-COO-) : The non-bonding electrons on the oxygen atoms of the ester group can interact with the π-system of the benzoate ring, acting as an auxochrome.

The Methylene (B1212753) Bridge (-CH₂-) : This group serves to isolate the two phenyl chromophores, preventing full conjugation between them. This separation means the spectrum will likely resemble a superposition of the spectra of substituted toluene (B28343) and methyl benzoate rather than that of a more extended, fully conjugated system like stilbene.

The electronic transitions responsible for UV absorption are primarily π→π* transitions within the benzene rings, which typically occur at high intensity in the UV region.

Solvent Effects on Electronic Absorption Maxima

A comprehensive search of scientific literature and spectral databases has been conducted to elucidate the effects of various solvents on the electronic absorption maxima (λmax) of this compound. This phenomenon, known as solvatochromism, provides valuable insights into the interaction between a solute and the surrounding solvent molecules and can significantly influence the position, intensity, and shape of absorption bands in ultraviolet-visible (UV-Vis) spectroscopy.

Despite extensive investigation, specific studies detailing the systematic analysis of solvent effects on the electronic absorption spectra of this compound are not available in the public domain. Research focusing on the solvatochromic behavior of this particular compound, which would involve measuring its UV-Vis spectra in a range of solvents with varying polarities and hydrogen bonding capabilities, has not been reported.

While general principles of solvatochromism are well-established, the absence of empirical data for this compound prevents a detailed discussion and the creation of a data table illustrating the shifts in its λmax in different solvents. Such a study would be a valuable contribution to the photochemical and analytical understanding of this compound.

Reactivity, Reaction Mechanisms, and Chemical Transformations of Methyl 2 Benzylbenzoate

Hydrolysis and Saponification Kinetics and Mechanisms

Hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol. wikipedia.org This process can be catalyzed by either acid or base. Base-catalyzed hydrolysis is more commonly known as saponification and is an irreversible process, whereas acid-catalyzed hydrolysis is a reversible equilibrium. wikipedia.orgchemistrysteps.com

In the presence of an acid catalyst and an excess of water, Methyl 2-benzylbenzoate can be hydrolyzed to 2-benzylbenzoic acid and methanol (B129727). The mechanism is the reverse of the Fischer-Speier esterification. wikipedia.orgchemistrysteps.com

The pathway proceeds via the following steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. pearson.com

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. pearson.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Methanol : The protonated methanol molecule is a good leaving group and is eliminated, reforming the carbonyl double bond.

Deprotonation : The protonated carbonyl group of the resulting 2-benzylbenzoic acid is deprotonated to regenerate the acid catalyst.

For most esters, this reaction follows a bimolecular acyl-oxygen cleavage mechanism (AAC2). ucoz.com The equilibrium nature of the reaction means that using a large excess of water is necessary to drive the reaction toward the products, 2-benzylbenzoic acid and methanol. chemistrysteps.com

Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.org Unlike its acid-catalyzed counterpart, saponification is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. chemistrysteps.comquizlet.com

The generally accepted mechanism for the saponification of methyl benzoates is a bimolecular nucleophilic acyl substitution (BAC2):

Nucleophilic Attack : The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. youtube.comstudy.com This results in the formation of a tetrahedral intermediate. study.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. youtube.comstudy.com

Proton Transfer : The methoxide ion is a strong base and deprotonates the newly formed 2-benzylbenzoic acid in a rapid, irreversible acid-base reaction. This step produces methanol and the 2-benzylbenzoate anion. youtube.com

Protonation : Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the final 2-benzylbenzoic acid product. quizlet.com

Kinetic studies on the saponification of various methyl benzoates show that the reaction rate is influenced by factors such as solvent composition and the nature of substituents on the benzene (B151609) ring. zenodo.org For sterically hindered esters, high temperatures (200–300 °C) can be employed to achieve quantitative saponification in a short time frame. rsc.org

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this involves reacting it with another alcohol (R'-OH) to produce a new ester (2-benzylbenzoate ester of R') and methanol. This reaction is an equilibrium process and is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com To achieve a high yield, the equilibrium must be shifted towards the products, often by using a large excess of the reactant alcohol or by removing the methanol as it is formed. wikipedia.org

A variety of catalytic systems can be employed to facilitate the transesterification of aromatic esters like this compound.

Acid Catalysts : Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common catalysts. They function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. wikipedia.org

Base Catalysts : Bases catalyze the reaction by deprotonating the alcohol, making it a more potent nucleophile (an alkoxide). wikipedia.org Sodium bis(ethylenedioxy)borate has been described as a mild base catalyst for the transesterification of aromatic esters. asianpubs.org

Organometallic Catalysts : Titanate and zinc-based catalysts have shown high activity in the transesterification of methyl benzoate (B1203000) with other alcohols. For instance, zinc acetate (B1210297) has been used to catalyze the transesterification of methyl benzoate with 2-ethylhexanol.

Enzyme Catalysts : Lipases are enzymes that can also be used to catalyze transesterification reactions, often with high selectivity. wikipedia.orgorganic-chemistry.org

The transesterification of esters is a reversible reaction, and the position of the equilibrium is governed by the relative stability of the reactants and products. wikipedia.org Kinetic studies are essential for optimizing reaction conditions such as temperature, catalyst concentration, and reactant molar ratios to maximize the yield of the desired ester.

For example, in the synthesis of benzyl (B1604629) benzoate from the transesterification of methyl benzoate with benzyl alcohol, kinetic analysis helps in determining the optimal operating conditions. The reaction rate is dependent on the concentrations of the reactants and the catalyst. Mathematical modeling based on kinetic data allows for the prediction of reactant conversion over time, aiding in the efficient industrial production of the desired ester.

| Ester Reactant | Alcohol Reactant | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Methyl Benzoate | 2-Ethylhexanol | Zinc Acetate Dihydrate | 88.7% | RO 67033 |

| Methyl Benzoate | Benzyl Alcohol | Titanate Catalyst | Up to 91.29% | Academax |

Reduction Chemistry of the Ester Functionality

The ester group of this compound can be reduced to a primary alcohol, yielding (2-(hydroxymethyl)phenyl)(phenyl)methanol. This transformation requires specific reducing agents, as the ester functionality is less reactive than ketones or aldehydes.

Common reducing agents for esters include:

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent capable of reducing esters to primary alcohols. doubtnut.com It is the most common laboratory reagent for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of a methoxide-aluminum complex. A second hydride attack on the intermediate aldehyde yields the primary alcohol upon acidic workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. doubtnut.com

Catalytic Hydrogenation : Under specific conditions of high pressure and temperature, and with the use of certain catalysts, esters can be reduced to alcohols via hydrogenation. Copper-based catalysts, such as Cu-Zn-Zr systems, have shown high activity and selectivity for the hydrogenation of methyl benzoate to benzyl alcohol. sylzyhg.com Manganese-based catalysts have also been investigated for the selective hydrogenation of methyl benzoate. mdpi.comrsc.org The choice of catalyst and reaction conditions is crucial to achieve high conversion and selectivity.

| Catalyst System | Temperature | Pressure | Conversion | Selectivity to Benzyl Alcohol | Reference |

|---|---|---|---|---|---|

| Cu-Zn-Zr (5/6/4 molar ratio) | 160 °C | 7 MPa | 88.1% | 95.21% | sylzyhg.com |

| MnOx/γ-Al₂O₃ | 360 °C | Atmospheric | 87.9% | 86.1% (to Benzaldehyde) | mdpi.com |

| Cr₂O₃/MnO/ZrO₂ | Not specified | Not specified | 92.2% | 98.46% (to Benzaldehyde) | google.com |

Selective Reduction to Alcohols using Hydride Reagents

The ester functionality in this compound can be selectively reduced to the corresponding primary alcohol, (2-benzylphenyl)methanol, using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing esters to alcohols. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. chemistrysteps.com

Given its high reactivity, LiAlH4 reductions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent its violent reaction with protic solvents. libretexts.org

In contrast, sodium borohydride (NaBH4) is a milder reducing agent and is generally not reactive enough to reduce esters to alcohols under standard conditions. libretexts.org Therefore, for the selective reduction of the ester group in this compound, LiAlH4 would be the reagent of choice.

Table 1: Comparison of Hydride Reagents for Ester Reduction

| Reagent | Formula | Reactivity with Esters | Typical Solvents |

| Lithium Aluminum Hydride | LiAlH₄ | High | Diethyl ether, THF |

| Sodium Borohydride | NaBH₄ | Low to negligible | Methanol, Ethanol (B145695) |

Catalytic Hydrogenation of the Ester Group

Catalytic hydrogenation is another important method for the reduction of esters, although it often requires more forcing conditions compared to the reduction of other functional groups like alkenes or nitro groups. For the conversion of this compound to (2-benzylphenyl)methanol, heterogeneous catalysts are typically employed.

Raney nickel is a commonly used catalyst for the hydrogenation of various functional groups, including esters. chemicalbook.com The reaction involves the use of high-pressure hydrogen gas and elevated temperatures. The catalytic process occurs on the surface of the metal, where both hydrogen and the ester are adsorbed, facilitating the cleavage of the carbonyl C-O bond and the formation of the C-H and O-H bonds of the resulting alcohol. chemicalbook.com Other catalyst systems, such as those based on copper-chromium oxides, have also been traditionally used for the hydrogenation of esters to alcohols, though these often require even more stringent reaction conditions.

It is important to note that under harsh hydrogenation conditions, there is a potential for the reduction of the aromatic rings. However, the hydrogenation of esters to alcohols can typically be achieved under conditions that leave the benzene rings intact. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the existing substituents. Nucleophilic aromatic substitution, on the other hand, is less common for simple benzene rings and generally requires the presence of strong electron-withdrawing groups or specific reaction conditions.

Regioselectivity and Reaction Conditions for Aromatic Functionalization

On the Benzoate Ring:

The benzoate ring is substituted with a methyl ester group (-COOCH₃), which is an electron-withdrawing group. This group deactivates the aromatic ring towards electrophilic attack, meaning that harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) are generally required compared to the substitution of benzene itself. The deactivating nature of the ester group also directs incoming electrophiles to the meta position. umass.edursc.org This is because the resonance structures of the carbocation intermediate (the sigma complex) show that the positive charge is delocalized to the ortho and para positions. The electron-withdrawing ester group destabilizes these positions more than the meta position, making the meta position the most favorable for electrophilic attack. quora.com

For example, the nitration of methyl benzoate, a close analog, with a mixture of nitric acid and sulfuric acid predominantly yields the methyl 3-nitrobenzoate. umass.edursc.org Similarly, Friedel-Crafts acylation of this compound on the benzoate ring would be expected to yield the meta-acylated product. chemistrysteps.com

On the Benzyl Ring:

The benzyl ring is attached to the benzoate ring via a methylene (B1212753) bridge. This alkyl substituent is an activating group and an ortho, para-director for electrophilic aromatic substitution. chemistrysteps.com Therefore, electrophilic substitution on the benzyl ring of this compound would be expected to occur at the positions ortho and para to the methylene bridge. The reaction on this ring would likely proceed under milder conditions compared to the substitution on the deactivated benzoate ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is generally difficult on unsubstituted benzene rings. google.com For a nucleophile to attack the ring, there must be a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. google.com Therefore, this compound itself is unlikely to undergo nucleophilic aromatic substitution. However, if the molecule were to be first functionalized with a halogen and a nitro group in the appropriate positions, subsequent nucleophilic substitution would be possible.

Derivatization Strategies for this compound

The structure of this compound offers multiple avenues for derivatization, allowing for the introduction of new functional groups and the synthesis of a variety of related compounds.

Functionalization of the Benzyl Moiety

The benzylic position (the -CH₂- group) is particularly reactive and can be functionalized through several methods.

Benzylic Bromination:

One of the most common reactions at the benzylic position is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. rsc.org This reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical. libretexts.org The resulting 2-(bromomethyl)phenyl methylbenzoate would be a versatile intermediate for further nucleophilic substitution reactions.

Oxidation:

The benzylic methylene group can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.com Milder oxidation conditions could potentially yield the corresponding ketone.

Modifications at the Benzoate Ring System

The benzoate portion of the molecule can also be modified in several ways.

Ester Hydrolysis:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-benzylbenzoic acid, under either acidic or basic conditions. libretexts.org This carboxylic acid can then be converted into other derivatives, such as acid chlorides, amides, or other esters. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield 2-benzylbenzoyl chloride, a reactive intermediate for acylation reactions. wikipedia.orgnih.gov

Directed ortho-Metalation (DoM):

While the ester group is a meta-director for electrophilic substitution, it is possible to achieve substitution at the ortho position through directed ortho-metalation. Although the ester group itself is not a strong directing group for lithiation, conversion of the ester to a more effective directing group, such as an amide, would allow for deprotonation at the position ortho to the directing group using a strong base like n-butyllithium. wikipedia.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents at the ortho position.

Photochemical and Thermal Stability and Degradation Pathways of this compound

The reactivity of this compound under photochemical and thermal conditions is a critical aspect of its chemical profile. This section explores its stability and the transformation pathways it undergoes when subjected to light and heat, based on available scientific research.

Photolytic Transformations under Various Conditions

While direct and extensive research on the photolytic transformations of this compound is not widely available in the current body of scientific literature, significant insights can be drawn from studies on closely related compounds, such as benzyl benzoate. The photochemical behavior of esters containing benzyl and benzoyl moieties often involves characteristic bond cleavage and rearrangement reactions.

Primary Photochemical Process: Homolytic Fission

The most probable primary photochemical reaction for aromatic esters like this compound upon absorption of ultraviolet (UV) light is the homolytic cleavage of the ester bond. Specifically, the benzyl-oxygen bond is susceptible to fission, leading to the formation of a benzoyl radical and a benzyl radical. This process is well-documented for benzyl benzoate when exposed to sunlight in an ethanol solution. researchgate.net

Subsequent Radical Reactions and Product Formation

Following the initial homolytic fission, the resulting radicals can engage in a variety of secondary reactions, leading to a range of degradation products. The specific products formed can be influenced by the solvent and the presence of oxygen or photosensitizers.

In studies of benzyl benzoate, the benzoyl radical has been shown to lead to the formation of several key products, including:

Benzoic Acid: The benzoyl radical can abstract a hydrogen atom from the solvent or other molecules to form benzoic acid.

Benzaldehyde (B42025): This can be another significant product arising from the benzoyl radical. researchgate.net

The benzyl radical can also undergo reactions, such as dimerization to form bibenzyl, or it can react with solvent radicals.

The following table summarizes the major photochemical products identified from the photolysis of the related compound, benzyl benzoate, in ethanol, which provides a likely model for the degradation of this compound under similar conditions. researchgate.net

| Product | Likely Precursor Radical | Formation Pathway |

|---|---|---|

| Benzoic Acid | Benzoyl Radical | Hydrogen Abstraction |

| Benzaldehyde | Benzoyl Radical | Radical Transformation |

| Benzyl Alcohol | Benzyl Radical | Hydrogen Abstraction |

| Bibenzyl (1,2-Diphenylethane) | Benzyl Radical | Dimerization |

Potential for Intramolecular Photocyclization

An intriguing, though not yet experimentally confirmed, photochemical pathway for this compound is intramolecular photocyclization. The ortho-positioning of the benzyl group relative to the ester functionality could facilitate a cyclization reaction to form 9-fluorenone. This type of reaction is known for other diaryl compounds and typically proceeds through an excited state, leading to the formation of a new carbon-carbon bond and subsequent rearrangement. Further research would be necessary to verify if this transformation occurs and under what specific photochemical conditions.

Thermal Decomposition Studies and Product Analysis

Detailed studies specifically investigating the thermal decomposition of this compound are limited. However, information on related compounds and general principles of organic chemistry allow for a discussion of its likely thermal stability and degradation pathways.

General Thermal Stability

Esters are generally considered to be relatively stable to heat. For instance, the related compound Methyl 2-benzoylbenzoate has a reported decomposition temperature above 200°C. It is expected that this compound would exhibit similar thermal stability in the absence of catalysts or highly reactive species.

Potential Thermal Degradation Pathways

At elevated temperatures, typically several hundred degrees Celsius, organic molecules like this compound will undergo thermal decomposition, or pyrolysis. The products of such a reaction can be complex and are highly dependent on the specific temperature, pressure, and whether the decomposition occurs in an inert atmosphere or in the presence of oxygen (combustion).

Under pyrolytic conditions (in the absence of oxygen), the weaker bonds in the molecule are expected to cleave first. This could lead to a variety of fragmentation patterns. For benzyl esters, disproportionation reactions have been observed at high temperatures. For example, at 350°C, benzyl benzoate has been shown to yield benzoic anhydride, toluene (B28343), and benzaldehyde.

In the presence of oxygen, complete combustion would be expected to yield carbon dioxide (CO2) and water (H2O) as the final products. Incomplete combustion would lead to the formation of carbon monoxide (CO) and other soot-like materials.

The following table outlines the potential products from the thermal decomposition of this compound based on studies of related compounds and general chemical principles.

| Condition | Potential Products | Underlying Process |

|---|---|---|

| Pyrolysis (Inert Atmosphere) | Toluene, Benzaldehyde, Benzoic Anhydride, Methane, Carbon Dioxide | Bond Fission, Disproportionation, Decarboxylation |

| Combustion (Excess Oxygen) | Carbon Dioxide, Water | Complete Oxidation |

| Incomplete Combustion | Carbon Monoxide, Carbon Dioxide, Water, Soot | Partial Oxidation |

Further research, likely employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be necessary to fully elucidate the specific thermal degradation pathways and product distribution for this compound.

Computational and Theoretical Investigations of Methyl 2 Benzylbenzoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of Methyl 2-benzylbenzoate. These methods model the electron distribution to predict molecular behavior and characteristics.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like DFT with basis sets such as 6-311++G(d,p) are commonly employed for this purpose. mdpi.com

The presence of flexible single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the benzoate (B1203000) ring and the C-O bond of the ester group, allows for multiple rotational conformations. Conformational energy landscape analysis systematically explores these different spatial arrangements to identify the most stable conformer(s). The dihedral angles between the two aromatic rings and the orientation of the methyl ester group are critical parameters in this analysis. For instance, in a related compound, C15H12O4, the angle between the two arene rings was found to be 65.97 (6)°. researchgate.net Such calculations reveal that the molecule is not planar, with significant twisting between the phenyl and benzoate moieties to minimize steric hindrance.

Table 1: Representative Optimized Geometrical Parameters for a Benzoate Structure (Illustrative) This table illustrates typical data obtained from geometry optimization calculations, based on findings for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length (Å) | C=O | 1.210 |

| C-O (ester) | 1.354 | |

| C-C (inter-ring) | 1.523 | |

| Bond Angle (˚) | O=C-O | 123.5 |

| C-C-C (ring) | 120.0 ± 2 | |

| Dihedral Angle (˚) | C(ring)-C(ring)-C-N | -105.61 |

Source: Data modeled after computational studies on related aromatic esters. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. uwosh.edunih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). uwosh.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is typically localized on the electron-rich benzyl ring, while the LUMO is often centered on the electron-withdrawing carbonyl group of the benzoate moiety. This distribution suggests that the molecule can participate in charge-transfer interactions. capes.gov.br

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties This table presents typical values derived from electronic structure calculations for aromatic compounds.

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 |

| HOMO-LUMO Energy Gap | ΔE | 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Global Hardness (η) | (I-A)/2 | 2.5 |

Source: Values are representative of those found in computational studies of similar organic molecules. researchgate.netresearchgate.net

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and analysis. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are often calculated for the molecule in a vacuum and in different solvents to account for solvent effects, and they typically show a strong linear correlation with experimental data. epstem.net

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to specific bond stretches, bends, or torsions within the molecule, such as the characteristic C=O stretch of the ester group (typically around 1720 cm⁻¹) and C-H stretches of the aromatic rings. upenn.edu

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. scispace.com These calculations predict the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative) This table demonstrates the typical correlation between computationally predicted and experimentally observed spectroscopic values for organic molecules.

| Spectrum | Parameter | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR | C=O Carbon (ppm) | 167.5 | 166.8 |

| ¹H NMR | -OCH₃ Protons (ppm) | 3.85 | 3.90 |

| IR | C=O Stretch (cm⁻¹) | 1725 | 1720 |

| UV-Vis | λmax (nm) | 278 | 275 |

Source: Data modeled after comparative computational and experimental studies. mdpi.comresearchgate.netepstem.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital asset for investigating the detailed pathways of chemical reactions, such as the synthesis of this compound (e.g., via Friedel-Crafts benzylation of methyl benzoate or esterification of 2-benzylbenzoic acid). These models allow for the study of transient structures and energetic profiles that are difficult or impossible to observe experimentally.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry of this TS is crucial for understanding the reaction mechanism. Computational algorithms can locate this first-order saddle point on the potential energy surface.

Once the transition state structure is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy pathway connecting the reactants, the transition state, and the products. This provides a "movie" of the reaction, showing how bond lengths and angles change as the reaction progresses, confirming that the identified TS is indeed the correct one for the reaction of interest. For a reaction like the esterification of 2-benzylbenzoic acid, the IRC would trace the approach of methanol (B129727), the proton transfer steps, and the final departure of the water molecule. mdpi.com

By calculating the energies of the reactants, transition state, and products, the key energetic parameters of the reaction can be determined.

Activation Energy (ΔG‡): The Gibbs free energy of activation is the energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction.

Thermodynamic Parameters: Calculations also yield the enthalpy of reaction (ΔH), which indicates whether the reaction is exothermic or endothermic, and the entropy of reaction (ΔS), which relates to the change in disorder. For instance, in the synthesis of methyl benzoates, thermodynamic parameters can be calculated to understand the favorability of the reaction under different conditions. nih.gov Computational studies on similar reactions have shown that activation free energies can be calculated with good agreement with experimental values. diva-portal.org

Table 4: Illustrative Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Esterification Reaction This table provides an example of the energetic data that can be obtained from modeling a reaction mechanism.

| Parameter | Symbol | Calculated Value (kJ/mol) | Description |

| Activation Enthalpy | ΔH‡ | +60 | Enthalpic barrier to reaction |

| Activation Entropy | TΔS‡ (at 298 K) | -25 | Change in order at the TS |

| Activation Free Energy | ΔG‡ | +85 | Overall kinetic barrier |

| Enthalpy of Reaction | ΔHrxn | -15 | Reaction is exothermic |

| Free Energy of Reaction | ΔGrxn | -5 | Reaction is spontaneous |

Source: Representative values based on computational studies of organic reactions. nih.govdiva-portal.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-evolution of molecular systems, providing a detailed picture of conformational changes and intermolecular interactions. For this compound, MD simulations can elucidate its behavior in various environments.

The conformational flexibility of this compound, characterized by the rotation around the single bonds connecting the benzyl group and the ester moiety to the central benzene (B151609) ring, is crucial for its interactions and properties. MD simulations can track the torsional angles of the molecule over time in different solvents, revealing the preferred conformations and the energy barriers between them.

In a non-polar solvent, the molecule would likely adopt a more compact conformation driven by intramolecular van der Waals forces. Conversely, in a polar solvent, the molecule might exhibit a more extended conformation to maximize favorable interactions between its polar ester group and the solvent molecules. The dynamic nature of these conformational changes, including the frequency and duration of specific conformations, can be quantified from the simulation trajectories.

The solvent environment can significantly influence the molecular structure and reactivity of this compound. Solvation can be broadly categorized into static and dynamic processes researchgate.net. Static solvation pertains to the stabilization of the molecule's equilibrium structure by the solvent, while dynamic solvation involves the reorganization of the solvent molecules around the solute as it undergoes structural changes researchgate.net.

The choice of solvent can impact reaction rates and equilibria by differentially stabilizing the reactants, transition states, and products. For instance, a polar solvent would be expected to stabilize polar transition states, potentially accelerating reactions involving charge separation. Computational models, such as those combining quantum mechanics with molecular mechanics (QM/MM), can be employed to study reaction mechanisms in the presence of explicit solvent molecules, providing a more accurate picture of the solvent's role. General studies on solvent effects have outlined numerous ways solvents can influence chemical reactivity, including direct participation in reaction steps, altering the stabilization of various states, and changing the solubility of reactants sigmaaldrich.com.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties or biological activities. These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating the design and discovery process.

The foundation of any QSPR model is the set of molecular descriptors, which are numerical representations of a molecule's chemical information. For this compound, a wide array of descriptors can be calculated to capture its structural and electronic features. These can be broadly classified into several categories:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups.

3D Descriptors: Calculated from the 3D coordinates of the atoms, such as molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these include dipole moment, HOMO-LUMO energies, and atomic charges.

Studies on related benzoate esters, such as p-hydroxybenzoate esters, have successfully employed quantum chemical parameters and molecular connectivity indices to build QSAR models for predicting antibacterial activity researchgate.net. The development of robust QSPR models often involves a careful selection of the most relevant descriptors from a large pool of calculated ones.

Table 1: Examples of Molecular Descriptors Applicable to this compound

| Descriptor Class | Examples |